5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Description
5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H29N5O and its molecular weight is 427.552. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Benzimidazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Cyclohexyl group : Often associated with enhanced lipophilicity, potentially improving bioavailability.
- Pyrazole ring : Exhibits various pharmacological effects, including anti-inflammatory and analgesic properties.
Molecular Formula
The molecular formula is C22H28N4O, indicating a complex arrangement conducive to multiple interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : A related benzimidazole derivative demonstrated an IC50 of 7.4 μM against cancer cell lines, suggesting that modifications in the benzimidazole structure can enhance anticancer efficacy .
- Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic rates in treated MCF cell lines .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been well-documented. For example:
- Activity Against Bacteria : Compounds structurally similar to the target molecule have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, MIC values for certain derivatives were found to be comparable to standard antibiotics like nitrofurantoin .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | IC50/MIC Values |
---|---|---|
Anticancer | Benzimidazole Derivatives | 7.4 μM (cancer cell lines) |
Antimicrobial | Various Benzimidazole Derivatives | MIC 12.5–25 μg/mL (MRSA) |
Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups. Histological analysis revealed increased necrosis and reduced proliferation markers in treated tumors, supporting the hypothesis that the compound induces significant anticancer effects.
Study 2: Antimicrobial Testing
A series of tests were conducted on bacterial strains including Staphylococcus aureus and Escherichia coli. The target compound exhibited potent antibacterial activity with MIC values indicating effectiveness against resistant strains. This highlights its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
5-methyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c1-18-22(17-28-31(18)21-8-4-3-5-9-21)26(32)27-16-19-12-14-20(15-13-19)25-29-23-10-6-7-11-24(23)30(25)2/h3-11,17,19-20H,12-16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNENHRIZZRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.